molecular formula C12H15NO3 B4712955 2-[butyryl(methyl)amino]benzoic acid

2-[butyryl(methyl)amino]benzoic acid

Cat. No. B4712955
M. Wt: 221.25 g/mol
InChI Key: YGLIYRHROWCHPP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-[butyryl(methyl)amino]benzoic acid and its derivatives typically involves complex reactions, including the formation of acylamino compounds through condensation and cyclization reactions. For instance, a study on the association of 2-acylaminopyridines and benzoic acids examines the steric and electronic effects of substituents on the synthesis outcomes, offering insights into the synthesis processes of related compounds (Ośmiałowski et al., 2013).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been extensively studied, including the use of X-ray crystallography and NMR spectroscopy. These studies reveal the influence of various substituents on the molecular configuration and stability. Research on the crystal structure and spectroscopic properties of Ru(II) complexes with related compounds provides detailed insights into the molecular arrangement and interactions (Nataraj Chitrapriya et al., 2011).

Chemical Reactions and Properties

This compound undergoes a variety of chemical reactions, including those leading to the formation of cocrystals, as demonstrated in studies exploring the interactions between acylamino compounds and benzoic acids. These reactions often involve hydrogen bonding and are influenced by the electronic and steric properties of the substituents involved (B. Ośmiałowski et al., 2013).

Physical Properties Analysis

The physical properties of this compound and its derivatives, such as solubility, melting point, and crystal structure, play a crucial role in their application and functionality. Research into the crystallography and magnetism of related compounds helps to understand these physical properties and their implications for material science and engineering applications (M. Baskett & P. M. Lahti, 2005).

Chemical Properties Analysis

The chemical properties of this compound, including reactivity, stability, and interaction with other compounds, are critical for its application in synthetic chemistry. Studies on the synthesis and characterization of derivatives provide valuable information on these properties, offering insights into potential applications and synthesis strategies (Weiwei Lv et al., 2019).

properties

IUPAC Name

2-[butanoyl(methyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-3-6-11(14)13(2)10-8-5-4-7-9(10)12(15)16/h4-5,7-8H,3,6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLIYRHROWCHPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(C)C1=CC=CC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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